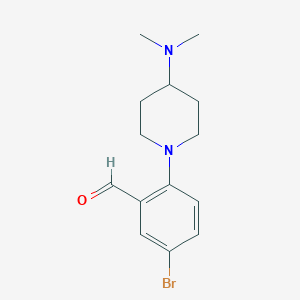
Ethyl 2-(4-aminophenoxy)isonicotinate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of EANI involves the alkylation of 4-nitrophenol with ethyl bromo-acetate, followed by the selective reduction of the nitro group . This reduction method does not require nascent hydrogen or any reaction complexity; it goes easily via consecutive reaction in NH4Cl/Fe to yield the target synthon as very pure crystals .Molecular Structure Analysis
EANI was characterized by 1H NMR, 13C NMR, COSY, NOESY NMR spectroscopy, and elemental analysis . Its structure was studied and approved by X-ray single crystal structure determination . The unit cell parameters are a = 8.2104 (6)Å, b = 10.3625 (9)Å, c = 11.9562 (9)Å, α = 101.787 (7), β = 91.849 (6), and γ = 102.755 (7)°, indicating that EANI was crystallized in the triclinic crystal system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of EANI include the alkylation of 4-nitrophenol with ethyl bromo-acetate and the selective reduction of the nitro group .Applications De Recherche Scientifique
Synthesis and Characterization
- Facile Synthesis and Structural Analysis : Ethyl 2-(4-aminophenoxy)acetate is synthesized as a building synthon for novel dual hypoglycemic agents. This compound is obtained through alkylation and selective reduction, characterized by various spectroscopic methods, and its crystal structure is analyzed (Altowyan et al., 2022).
Catalytic and Biological Applications
Use in Isoniazid Synthesis : Ethyl isonicotinate reacts with hydrazine hydrate in a non-aqueous medium to produce isoniazid, an important agent for tuberculosis treatment. This synthesis utilizes immobilized lipases and offers insights into the kinetic model of the reaction (Yadav et al., 2005).
Electrical Conductivity and Luminescence : Ethyl isonicotinate forms coordination polymers with CuI, exhibiting semiconducting properties and strong yellow photoluminescence. This is relevant for applications in electrical conductivity and luminescent materials (Hassanein et al., 2015).
Synthesis of Novel Heterocyclic Systems : Ethyl isonicotinate undergoes tandem cyclization with tertiary cyanoacetylenic alcohols to form novel polycondensed heterocyclic systems, highlighting its potential in the development of complex organic compounds (Trofimov et al., 2012).
Chemical Reactions and Intermediates
Formation of Enaminones : Ethyl 2-hydroxy-4-(4-hydroxy-6-methyl2H-pyran-2-on-3-yl)-4-oxo-2-butenoate reacts with amines to form isomeric enaminones, with studies on their structures and tautomeric forms (Brbot-Šaranović et al., 2000).
Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines, indicating its utility in complex organic syntheses (Zhu et al., 2003).
Analytical and Medical Applications
Fluorescence Derivatization Reagent : 2-Amino-4,5-ethylenedioxyphenol, a derivative, acts as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, demonstrating its role in analytical chemistry (Nohta et al., 1994).
Synthesis of Hemoglobin Allosteric Modifiers : Compounds including 2-(aryloxy)-2-methylpropionic acids with structural relations to ethyl isonicotinate are synthesized as allosteric modifiers of hemoglobin, with potential medical applications in conditions like ischemia and stroke (Randad et al., 1991).
Propriétés
IUPAC Name |
ethyl 2-(4-aminophenoxy)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-18-14(17)10-7-8-16-13(9-10)19-12-5-3-11(15)4-6-12/h3-9H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHHPLAVVCKKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-aminophenoxy)isonicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1402060.png)












![3-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402082.png)